N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide
Description
N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indolizine core, a nitrogen-containing heterocycle, which is known for its biological activity and presence in many natural products and pharmaceuticals.
Properties
IUPAC Name |
N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-8-9-19(25)23(18)12-14-4-6-16(7-5-14)21-20(26)15-11-17-3-1-2-10-22(17)13-15/h1-7,10-11,13H,8-9,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEHXCBXQOLXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)NC(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The indole is then further functionalized to introduce the carboxamide group and the 2,5-dioxopyrrolidin-1-yl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]indolizine-2-carboxamide can be compared with other similar compounds, such as:
2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the 2,5-dioxopyrrolidin-1-yl moiety and have been studied for their anticonvulsant properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been shown to improve monoclonal antibody production in cell cultures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
